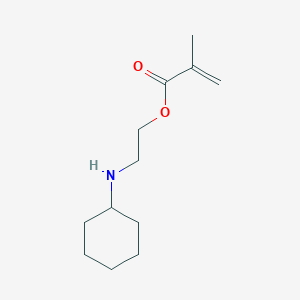

2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.3 g/mol . It is an ester derived from 2-methylprop-2-enoic acid and 2-(cyclohexylamino)ethanol. This compound is known for its applications in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 2-(cyclohexylamino)ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Chemical Reactions

2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate serves as a versatile reagent in organic synthesis. Its structure allows it to participate in various reactions, including:

- Michael Additions : The compound can act as a nucleophile, attacking electrophilic centers in Michael addition reactions. This is particularly useful in synthesizing complex molecules with multiple functional groups.

- Esterification Reactions : It can undergo esterification with different acids, leading to the formation of new esters that may have enhanced properties for specific applications.

Medicinal Chemistry

Potential Pharmaceutical Applications

Research indicates that this compound may exhibit biological activity, making it a candidate for drug development. Some potential applications include:

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound could show cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action and efficacy.

- Neuroprotective Properties : There is emerging evidence that compounds with similar structures may have neuroprotective effects, which could be explored for treating neurodegenerative diseases.

Polymer Science

Monomer for Polymer Synthesis

The compound can be utilized as a monomer in the production of polymers, particularly in the synthesis of:

- Acrylic Polymers : Its methacrylate moiety allows for polymerization processes that yield acrylic polymers with desirable mechanical and thermal properties. These polymers can be used in coatings, adhesives, and sealants.

- Crosslinking Agents : When used in conjunction with other monomers, it can act as a crosslinking agent, enhancing the strength and stability of polymer networks.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with cellular targets to exert their effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- Cyclohexyl methacrylate

- 2-Hydroxyethyl methacrylate

- 2-Methylprop-2-enoic acid esters

Uniqueness

2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate is unique due to its specific combination of a cyclohexylamino group and a 2-methylprop-2-enoate ester. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Actividad Biológica

2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including data from various studies, case analyses, and relevant findings.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

It contains a cyclohexyl group attached to an aminoethyl moiety, linked to a methacrylate functional group. This structure is significant for its reactivity and potential interactions with biological systems.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Anticancer Activity : Some studies suggest that methacrylate derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

- Antimicrobial Properties : The presence of the amino group may enhance the compound's ability to penetrate microbial membranes, leading to increased antimicrobial efficacy.

- Neuroprotective Effects : Compounds with similar structures have shown potential in protecting neuronal cells from oxidative stress.

Data Table of Biological Activities

The following table summarizes some biological activities reported for related compounds:

| Compound Name | Activity Type | Reference |

|---|---|---|

| 2-(Dimethylamino)ethyl 2-methylprop-2-enoate | Anticancer (in vitro) | |

| Doxorubicin | Anticancer | |

| Paclitaxel | Anticancer | |

| Lantadene A | Antimicrobial |

Case Studies

-

Case Study on Anticancer Effects :

A study investigated the effects of methacrylate compounds on breast cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting that similar compounds could be effective in cancer therapy. -

Case Study on Antimicrobial Activity :

In a separate study, a series of methacrylate derivatives were tested against various bacterial strains. The results demonstrated that compounds with amino groups exhibited enhanced antibacterial activity compared to their non-amino counterparts. This suggests that the cyclohexylamino group in our compound may confer similar benefits. -

Neuroprotective Study :

Research focused on the neuroprotective effects of related compounds showed promising results in reducing oxidative stress in neuronal cell cultures. This suggests potential therapeutic applications for neurodegenerative diseases.

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary toxicity studies on similar compounds have indicated low toxicity levels at therapeutic doses; however, further research is necessary to establish a comprehensive safety profile for this specific compound.

Future Directions

Further investigations should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.

- Clinical Trials : If preliminary results are promising, advancing to clinical trials could provide insights into its potential as a therapeutic agent.

Propiedades

IUPAC Name |

2-(cyclohexylamino)ethyl 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-10(2)12(14)15-9-8-13-11-6-4-3-5-7-11/h11,13H,1,3-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGBFIIYIIVECC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCNC1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.